3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline
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Overview
Description
3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a trifluoromethyl group and a methylbutoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The methylbutoxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The choice of solvents and reaction temperatures can significantly impact the overall efficiency and cost-effectiveness of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl and methylbutoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s trifluoromethyl group is known to enhance the biological activity of pharmaceuticals. It is used in the development of drugs with improved efficacy and stability .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also participate in radical reactions, contributing to its reactivity in various chemical processes .
Comparison with Similar Compounds
- 3-(3-Methylbutoxy)-4-(trifluoromethyl)aniline
- 3-(3-Methylbutoxy)-2-(trifluoromethyl)aniline
- 3-(3-Methylbutoxy)-5-(difluoromethyl)aniline
Uniqueness: 3-(3-Methylbutoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl and methylbutoxy groups on the aniline ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
3-(3-methylbutoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-8(2)3-4-17-11-6-9(12(13,14)15)5-10(16)7-11/h5-8H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYUNGGHWSDDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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